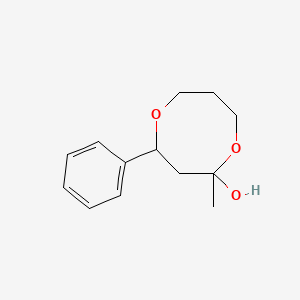![molecular formula C19H12O4S2 B12522856 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid CAS No. 798561-90-7](/img/structure/B12522856.png)
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid is a chemical compound that belongs to the class of dibenzothiophene derivatives. These compounds are known for their unique structural properties, which include a dibenzothiophene core linked to a benzenesulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid typically involves the reaction of dibenzothiophene derivatives with appropriate reagents to introduce the carbonyl and sulfonic acid groups. One common method involves the use of nuclear magnetic resonance (NMR) spectroscopy, matrix-assisted laser desorption/ionization time of flight mass spectrometry, and elemental analysis to characterize the synthesized compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions and purification techniques as those used in laboratory settings, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfonic acid group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid has several scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions in biological systems.
Industry: Used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid involves its ability to form hydrogen bonds and participate in π-π stacking interactions. These interactions are crucial for its self-association behavior in solutions. The molecular targets and pathways involved include hydrogen bonding sites and aromatic systems that facilitate these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dibenzothiophene derivatives such as:
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzoic acid
- 2-(Dibenzo[b,d]thiophene-2-carbonyl)alkyl benzoate
Uniqueness
What sets 2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid apart is its combination of a dibenzothiophene core with a benzenesulfonic acid group, which imparts unique chemical and physical properties. This makes it particularly useful for studying self-association and hydrogen bonding interactions in various environments .
Propriétés
Numéro CAS |
798561-90-7 |
|---|---|
Formule moléculaire |
C19H12O4S2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-(dibenzothiophene-2-carbonyl)benzenesulfonic acid |
InChI |
InChI=1S/C19H12O4S2/c20-19(14-6-2-4-8-18(14)25(21,22)23)12-9-10-17-15(11-12)13-5-1-3-7-16(13)24-17/h1-11H,(H,21,22,23) |
Clé InChI |
QHTTWZKFDYTQML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=CC=C4S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


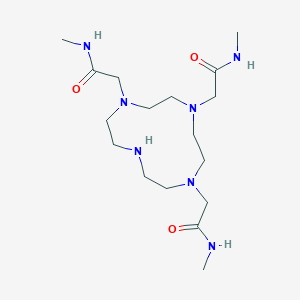
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
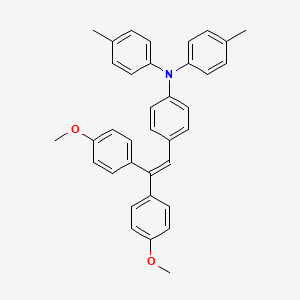
silane](/img/structure/B12522793.png)
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
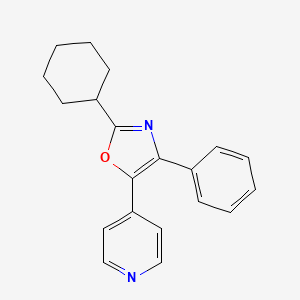

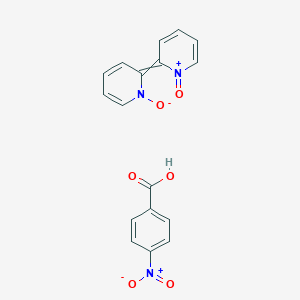
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

